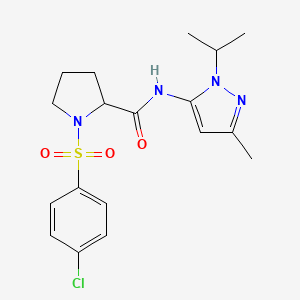

1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core substituted with a (4-chlorophenyl)sulfonyl group and a 1-isopropyl-3-methylpyrazole moiety. Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation or microbial pathogenesis .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S/c1-12(2)23-17(11-13(3)21-23)20-18(24)16-5-4-10-22(16)27(25,26)15-8-6-14(19)7-9-15/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNYPPQJOPVXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 367.87 g/mol

- Key Functional Groups : Sulfonamide, pyrazole, and pyrrolidine.

Research indicates that the biological activity of this compound is primarily mediated through several mechanisms:

- Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, with significant inhibition observed in certain concentrations .

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. This inhibition is linked to its potential use in treating conditions like Alzheimer's disease and urinary infections .

- Antiviral Properties : Some studies have suggested that similar pyrazole derivatives display antiviral activity, particularly against herpes simplex virus (HSV) and other viral pathogens, although specific data on this compound is limited .

Antibacterial Screening

A study evaluating the antibacterial efficacy of various synthesized compounds found that those containing the sulfonamide group demonstrated significant activity against pathogenic bacteria. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Salmonella typhi | 18 | Strong |

| Bacillus subtilis | 16 | Moderate |

| Escherichia coli | 10 | Weak |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition Studies

Inhibitory effects on AChE were quantified using the following parameters:

| Compound Concentration (μM) | % Inhibition AChE |

|---|---|

| 10 | 45 |

| 20 | 70 |

| 50 | 90 |

The results indicate a dose-dependent inhibition of AChE, suggesting potential applications in neurodegenerative disease treatment .

Case Studies

- Anticancer Activity : A derivative of this compound was evaluated for its anticancer properties against various cancer cell lines. The study reported an IC50 value of 12 μM against breast cancer cells, indicating promising anticancer potential .

- Anti-inflammatory Effects : In vivo studies demonstrated that the compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, research has shown that certain pyrazolecarboxamide hybrids can inhibit the replication of viruses such as the respiratory syncytial virus (RSV) and hepatitis C virus (HCV). Compounds similar to 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide have demonstrated effective inhibition at micromolar concentrations, making them promising candidates for further antiviral drug development .

Antibacterial Properties

Sulfonamide compounds are well-known for their antibacterial activity. The incorporation of sulfonyl groups has been linked to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported that similar compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating potent antibacterial effects .

Anticancer Potential

Research has suggested that compounds containing pyrazole and sulfonamide moieties may possess anticancer properties. Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies indicate that pyrazole-derived sulfonamides can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl vs. Sulfonamide/Sulfanyl Groups :

- The target compound’s sulfonyl group (SO2) enhances polarity and metabolic stability compared to the sulfonamide (SO2NH) in and the sulfanyl (S-) in . Sulfonyl groups are less nucleophilic than sulfonamides, reducing susceptibility to hydrolysis .

The cyano group in increases electron-withdrawing effects, which may alter reactivity .

Core Heterocycles: The pyrrolidine-2-carboxamide core in the target compound offers conformational flexibility distinct from the rigid pyridine in or the planar thiadiazole in .

Substituent Electronic Effects: The 4-chlorophenyl group in the target compound and provides moderate electron withdrawal, contrasting with the 4-fluorophenyl in (stronger withdrawal) and the 4-aminophenyl in (electron donation). These differences influence solubility and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Sulfonylation : Reacting pyrrolidine-2-carboxamide intermediates with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Pyrazole coupling : Using nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 1-isopropyl-3-methylpyrazole moiety .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) can improve yields by 15–20%. Evidence from similar pyrazole-carboxamide syntheses highlights the importance of inert atmospheres and stoichiometric control .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical for validation?

- Methodological Answer :

- NMR : Key signals include the sulfonyl group’s downfield -NMR (~3.3 ppm for pyrrolidine protons) and -NMR (~115–125 ppm for aromatic carbons). The pyrazole ring’s methyl and isopropyl groups show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) with an expected m/z tolerance of ±2 ppm.

- X-ray Crystallography : Bond angles (e.g., C–S–O ~104–107°) and torsional parameters validate stereochemistry .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how should controls be designed?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values. Include staurosporine as a positive control .

- Cellular Uptake : Radiolabel the compound with or use LC-MS/MS for quantification. Normalize results to protein content or cell count to mitigate variability .

Advanced Research Questions

Q. How can conflicting data on the compound’s potency across different cell lines be systematically resolved?

- Methodological Answer :

- Dose-Response Curves : Generate IC values in ≥3 biological replicates, using Hill slope analysis to assess cooperativity.

- Off-Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to rule out species-specific degradation .

Q. What computational strategies are effective for predicting binding modes and optimizing selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) using AMBER or GROMACS. Prioritize residues within 4 Å of the sulfonyl group for mutagenesis studies .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for pyrazole substituent modifications to guide SAR .

Q. How can the synthesis be scaled efficiently while minimizing byproduct formation?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for sulfonylation steps, reducing reaction time from hours to minutes. Use inline IR spectroscopy for real-time monitoring .

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading. A central composite design can reduce required trials by 40% .

Q. What analytical techniques are suitable for resolving stability issues under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA-MS .

- Solid-State Stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?

- Methodological Answer :

- Ensemble Docking : Run multiple docking simulations (e.g., Glide SP vs. XP) to account for protein flexibility. Cross-validate with cryo-EM or X-ray structures if available .

- Solvent Accessibility : Calculate buried surface area (BSA) using PDBsum; discrepancies >20% suggest unmodeled water molecules or allosteric effects .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.